1-Chloro-7-methoxynaphthalen-2-OL
Description
1-Chloro-7-methoxynaphthalen-2-OL is a naphthalene derivative featuring chlorine, methoxy (-OCH₃), and hydroxyl (-OH) substituents at positions 1, 7, and 2, respectively (molecular formula: C₁₀H₇ClO₂). The electron-withdrawing chlorine and electron-donating methoxy groups may influence its electronic properties, solubility, and reactivity. The analysis below relies on structurally related naphthalene derivatives to infer key properties and behaviors.
Properties
Molecular Formula |
C11H9ClO2 |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
1-chloro-7-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C11H9ClO2/c1-14-8-4-2-7-3-5-10(13)11(12)9(7)6-8/h2-6,13H,1H3 |
InChI Key |
OVIRRCYMDMBHJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural differences and similarities between 1-Chloro-7-methoxynaphthalen-2-OL and selected analogs:
Key Observations:
- In contrast, the trifluoromethyl (-CF₃) group in ’s compound is a stronger electron-withdrawing group, which may significantly alter reactivity and intermolecular interactions . The methoxy group at position 7 in the target compound is electron-donating, which could stabilize adjacent positions via resonance. This contrasts with the hydroxymethyl (-CH₂OH) group in ’s compound, which introduces both polarity and hydrogen-bonding capacity .
- Functional Group Diversity: The ketone in ’s compound introduces a planar, conjugated system, likely increasing UV absorption and crystallinity compared to the target compound’s hydroxyl group . The amino group in and ’s compounds facilitates hydrogen bonding and salt formation (e.g., hydrochloride in ), enhancing solubility and stability in polar solvents .
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